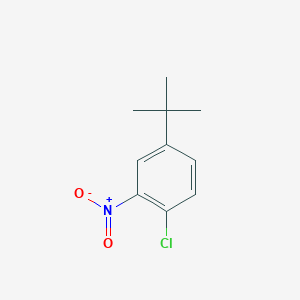

4-tert-Butyl-1-chloro-2-nitrobenzene

Description

Significance and Context in Contemporary Organic Chemistry

In modern organic chemistry, the utility of a compound is often defined by its versatility as a synthetic intermediate. 4-tert-Butyl-1-chloro-2-nitrobenzene serves as a key precursor in multi-step synthetic pathways. The significance of this compound lies in the reactivity endowed by its functional groups. The nitro group is strongly electron-withdrawing, which activates the benzene (B151609) ring towards nucleophilic aromatic substitution, facilitating the replacement of the chlorine atom by various nucleophiles.

Furthermore, the nitro group itself can be readily reduced to an amino group (-NH2), a fundamental transformation in organic synthesis. This reduction yields substituted anilines, which are crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes. The presence of the tert-butyl group provides steric hindrance, which can influence the regioselectivity of reactions, and also enhances the solubility of the compound and its derivatives in organic solvents. This combination of features makes this compound a significant tool for chemists aiming to construct complex target molecules with precision.

Research Trends and Historical Perspectives on Halogenated Nitroaromatics

Historically, halogenated nitroaromatic compounds have been cornerstones in the chemical industry, particularly in the synthesis of explosives and dyes. Aromatic nitration is a classic and vital industrial process for producing these foundational materials. scispace.com The study of these compounds has a long history, with early research focusing on their synthesis and basic reactivity.

Contemporary research has shifted towards more sophisticated applications and greener synthetic methodologies. A major area of focus is the selective catalytic reduction of the nitro group in the presence of a halogen substituent. researchgate.net This transformation is challenging because of the competing hydrodehalogenation side reaction, where the halogen atom is also removed. researchgate.net Consequently, much research has been dedicated to developing highly selective heterogeneous catalysts, involving platinum group metals, gold, silver, and nickel, to efficiently produce halogenated anilines. researchgate.netacs.org These halogenated anilines are important intermediates for a wide range of products, including pesticides, herbicides, and pharmaceuticals. researchgate.net Modern research also explores the environmental fate of nitroaromatic compounds, as their widespread use has led to environmental contamination, prompting studies into their biodegradation pathways. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 58574-05-3 |

| Molecular Formula | C10H12ClNO2 |

| Molecular Weight | 213.66 g/mol |

| Synonyms | p-chloro-m-nitro-t-butylbenzene |

Reactivity and Synthetic Applications

The primary research value of this compound stems from its utility as a synthetic intermediate. Its reactivity is dominated by the two functional groups attached to the aromatic ring.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group ortho to the chlorine atom makes the aromatic ring susceptible to nucleophilic attack. This allows the chlorine atom to be displaced by a variety of nucleophiles. This reaction is a cornerstone of synthetic chemistry for creating substituted aromatic compounds. For instance, similar to 4-nitrochlorobenzene, it can react with strong nucleophiles like hydroxides, methoxides, or amides. wikipedia.org

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine group (-NH2). This transformation is fundamental for the synthesis of substituted anilines. The selective hydrogenation of halogenated nitroaromatics to produce haloanilines is a significant challenge that is the focus of much academic and industrial research. acs.org The resulting 4-tert-butyl-2-chloroaniline is a valuable building block for more complex molecules. The choice of catalyst is crucial to avoid the undesired removal of the chlorine atom.

Structure

2D Structure

Propriétés

IUPAC Name |

4-tert-butyl-1-chloro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,3)7-4-5-8(11)9(6-7)12(13)14/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZGOTUKAZSIIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474825 | |

| Record name | 4-tert-Butyl-1-chloro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58574-05-3 | |

| Record name | 4-tert-Butyl-1-chloro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLORO-2-NITRO-4-tert-BUTYL-BENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 4 Tert Butyl 1 Chloro 2 Nitrobenzene

Electrophilic Aromatic Substitution Pathways

The core of synthesizing 4-tert-butyl-1-chloro-2-nitrobenzene involves the sequential addition of chloro, nitro, and tert-butyl groups to a benzene (B151609) ring. The success of this synthesis hinges on understanding the directing effects of these substituents, which guide the position of subsequent additions.

Halogenation Strategies and Regioselectivity

The introduction of a chlorine atom onto the aromatic ring, a process known as halogenation, is a fundamental step. When starting with tert-butylbenzene (B1681246), the tert-butyl group directs incoming substituents to the ortho and para positions. To selectively obtain the para-isomer, which is a precursor to the final product, specific reaction conditions are necessary. The use of a Lewis acid catalyst, such as iron(III) chloride, in conjunction with a chlorinating agent like chlorine gas, can favor the formation of the desired 4-tert-butyl-1-chlorobenzene.

| Catalyst | Halogenating Agent | Substrate | Key Outcome |

| Iron(III) chloride | Chlorine | tert-Butylbenzene | Favors para-substitution |

| Aluminum chloride | Chlorine | tert-Butylbenzene | Promotes para-substitution |

This interactive table summarizes common catalytic systems for the halogenation of tert-butylbenzene.

Nitration Strategies and Isomer Control

Nitration, the introduction of a nitro (-NO2) group, is another critical electrophilic aromatic substitution reaction in this synthesis. If 4-tert-butyl-1-chlorobenzene is used as the starting material, the directing effects of both the tert-butyl and chloro groups must be considered. Both groups direct incoming substituents to the ortho and para positions relative to themselves. The bulky tert-butyl group sterically hinders the positions adjacent to it, making the position ortho to the chloro group and meta to the tert-butyl group the most likely site for nitration. This regioselectivity leads to the formation of this compound. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid.

| Starting Material | Nitrating Agent | Key Outcome |

| 4-tert-butyl-1-chlorobenzene | Nitric Acid / Sulfuric Acid | Forms this compound |

This interactive table outlines the nitration of 4-tert-butyl-1-chlorobenzene.

Catalytic Systems in Electrophilic Substitution

The choice of catalyst is pivotal in directing the outcome of electrophilic substitution reactions. In halogenation, Lewis acids like iron(III) chloride or aluminum chloride are commonly employed to increase the electrophilicity of the halogen, thereby facilitating the reaction. For nitration, concentrated sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO2+). Research into more environmentally benign and reusable solid acid catalysts, such as zeolites, is an ongoing area of interest to improve the efficiency and sustainability of these processes.

Alkylation and Functionalization Approaches

An alternative synthetic route involves introducing the tert-butyl group onto a pre-functionalized benzene ring through a process called Friedel-Crafts alkylation.

Introduction of the tert-Butyl Group

The tert-butyl group can be introduced by reacting a suitable substrate with a tert-butylating agent, such as tert-butyl chloride or isobutylene (B52900), in the presence of a catalyst. For instance, the alkylation of chlorobenzene (B131634) could be a potential pathway. However, the order of substituent addition is crucial, as the electronic properties of the existing groups on the ring influence the feasibility and outcome of the alkylation reaction.

Catalysis for Alkylation Processes

Friedel-Crafts alkylation is traditionally catalyzed by strong Lewis acids like aluminum chloride. These catalysts, while effective, can be difficult to handle and can generate significant waste. Consequently, there is a drive to develop more sustainable catalytic systems. Solid acid catalysts, including various types of zeolites and clays, have shown promise as reusable and more environmentally friendly alternatives for Friedel-Crafts alkylation reactions. These catalysts can also offer shape selectivity, providing better control over the formation of specific isomers.

| Catalyst Type | Example | Advantages |

| Lewis Acid | Aluminum chloride | High reactivity |

| Solid Acid | Zeolites | Reusability, shape selectivity |

This interactive table compares different catalyst types for Friedel-Crafts alkylation.

Multi-Step Synthetic Sequences from Precursors

The architecture of this compound, featuring three distinct substituents on a benzene ring, necessitates a multi-step synthesis where the order of substituent introduction is critical to achieving the desired isomer. The directing effects of the substituents—tert-butyl (ortho-, para-directing), chloro (ortho-, para-directing), and nitro (meta-directing)—govern the regioselectivity of each electrophilic aromatic substitution step.

A logical synthetic pathway beginning with tert-butylbenzene involves an initial nitration step followed by chlorination.

Nitration of tert-Butylbenzene: The first step is the electrophilic nitration of tert-butylbenzene. The bulky tert-butyl group is an activating, ortho-, para-directing group. Due to significant steric hindrance, the substitution of the incoming nitro group occurs predominantly at the para position. The reaction is typically carried out using a standard nitrating mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile. This yields 4-tert-butyl-1-nitrobenzene as the major product.

Chlorination of 4-tert-butyl-1-nitrobenzene: The subsequent step is the chlorination of the 4-tert-butyl-1-nitrobenzene intermediate. In this molecule, the nitro group is a powerful deactivating and meta-directing group, while the tert-butyl group is an activating and ortho-, para-directing group. The target position for chlorination is ortho to the tert-butyl group and meta to the nitro group. The combined directing effects favor the introduction of chlorine at the C-2 position. However, the strong deactivating nature of the nitro group makes this electrophilic substitution challenging, often requiring a potent Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) and potentially elevated temperatures to proceed at a reasonable rate.

| Step | Reactants | Reagents/Catalyst | Key Product | Typical Yield |

| 1. Nitration | tert-Butylbenzene | HNO₃ / H₂SO₄ | 4-tert-Butyl-1-nitrobenzene | High (>75% para isomer) |

| 2. Chlorination | 4-tert-Butyl-1-nitrobenzene | Cl₂ / FeCl₃ or AlCl₃ | This compound | Moderate |

This is an interactive data table. You can sort and filter the data.

An alternative and industrially common route commences with chlorobenzene, involving Friedel-Crafts alkylation followed by nitration.

Friedel-Crafts Alkylation of Chlorobenzene: This reaction introduces the tert-butyl group onto the chlorobenzene ring. vedantu.com The reaction is an electrophilic aromatic substitution where an alkylating agent, such as tert-butyl chloride or isobutylene, reacts with chlorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). mt.comquora.com The chlorine atom is a deactivating but ortho-, para-directing group. The incoming bulky tert-butyl group is directed primarily to the para position to minimize steric hindrance, resulting in a high yield of 4-tert-butylchlorobenzene. youtube.com

Nitration of 4-tert-butylchlorobenzene: The intermediate, 4-tert-butylchlorobenzene, is then nitrated. This substrate has two ortho-, para-directing groups. The position of nitration is influenced by both electronic and steric factors. The position ortho to the chlorine atom (C-2) is electronically favored. While this position is also ortho to the tert-butyl group, the significant steric bulk of the tert-butyl group hinders substitution at the adjacent position. Therefore, nitration with a mixture of nitric and sulfuric acids predominantly yields the desired this compound. google.com

| Step | Reactants | Reagents/Catalyst | Key Product | Typical Yield |

| 1. Alkylation | Chlorobenzene, tert-Butyl chloride | AlCl₃ or FeCl₃ | 4-tert-Butylchlorobenzene | High (>90% para isomer) |

| 2. Nitration | 4-tert-Butylchlorobenzene | HNO₃ / H₂SO₄ | This compound | Good (70-80%) google.com |

This is an interactive data table. You can sort and filter the data.

Green Chemistry Principles in Synthesis Design

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact and improve process safety and economics.

Catalysis over Stoichiometric Reagents: The traditional Friedel-Crafts alkylation requires stoichiometric amounts of Lewis acids like AlCl₃, which generate large quantities of hazardous aqueous waste during workup. A greener approach involves using solid acid catalysts such as zeolites or clays. wikipedia.org These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, minimizing waste. researchgate.net

Safer Solvents and Auxiliaries: The use of hazardous solvents like chlorinated hydrocarbons in Friedel-Crafts reactions can be avoided. Greener alternatives include using the aromatic substrate itself as the solvent (if liquid) or employing ionic liquids. organic-chemistry.org For nitration, replacing the highly corrosive and hazardous mixed acid system is a key goal. Methodologies using solid-supported catalysts or alternative nitrating agents like tert-butyl nitrite (B80452) under milder conditions are being explored. nih.govresearchgate.net

Atom Economy and Waste Prevention: Catalytic routes inherently improve atom economy and prevent waste compared to stoichiometric processes. nih.govbeilstein-journals.org For instance, using isobutylene instead of tert-butyl chloride as the alkylating agent in the Friedel-Crafts reaction has a higher atom economy, as the only byproduct is a proton, which can be part of the catalytic cycle, rather than HCl gas.

Design for Energy Efficiency: Employing alternative energy sources such as microwave irradiation or ultrasound can accelerate reaction rates, often leading to shorter reaction times, lower temperatures, and reduced energy consumption compared to conventional heating methods.

Process Intensification and Scale-Up Considerations

Scaling the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of reaction engineering, safety, and efficiency. Process intensification offers significant advantages, particularly for hazardous reactions like nitration.

Continuous Flow Reactors for Nitration: Aromatic nitration is a highly exothermic reaction with fast kinetics. In large batch reactors, inefficient heat removal can lead to temperature spikes, increasing the risk of thermal runaway and the formation of undesirable byproducts (e.g., dinitrated species). google.com Continuous flow microreactors or millireactors provide a much higher surface-area-to-volume ratio, enabling superior heat and mass transfer. dntb.gov.ua This allows for precise temperature control, enhancing the safety and selectivity of the reaction. google.comacs.org

Scale-Up of Friedel-Crafts Alkylation: Key challenges in scaling up Friedel-Crafts reactions include managing the evolution of corrosive HCl gas, handling the often-viscous catalyst slurries, and controlling polyalkylation. cerritos.edu Continuous processes can offer better control over residence time and reactant concentrations, thereby minimizing the formation of polyalkylated products. The use of fixed-bed reactors with solid acid catalysts simplifies catalyst separation and handling, making the process more amenable to large-scale, continuous operation.

Downstream Processing: The purification of the final product on a large scale typically involves crystallization or distillation. The choice of method depends on the physical properties of the product and impurities. Optimizing these separation processes is crucial for achieving high product purity and minimizing solvent use and energy consumption.

Environmental Fate, Ecotoxicology, and Remediation Strategies

Environmental Distribution and Persistence

The distribution and longevity of 4-tert-Butyl-1-chloro-2-nitrobenzene in the environment are dictated by its inherent physicochemical properties. While specific experimental data for this compound is limited, its behavior can be inferred from the known properties of related chloronitrobenzene compounds and general principles of environmental science.

The mobility of this compound in aquatic and terrestrial environments is largely influenced by its water solubility and its tendency to sorb to soil and sediment particles. Generally, nitrobenzene (B124822) and its derivatives are expected to have moderate to high mobility in soil, potentially leading to the contamination of groundwater. However, the presence of the bulky tert-butyl group in this compound is likely to increase its hydrophobicity, which would in turn enhance its adsorption to organic matter in soil and sediments. This increased sorption would reduce its mobility in both terrestrial and aquatic systems.

In aquatic environments, volatilization may also play a role in its transport, although this is expected to be a slow process for nitroaromatic compounds. The transfer of nitrobenzene from water to the atmosphere is considered significant but not rapid.

| Property | Estimated Value/Behavior for this compound | Implication for Environmental Transport |

| Water Solubility | Low (inferred from structure) | Reduced transport in aqueous phase; higher affinity for sediment. |

| Soil Adsorption (Koc) | Moderate to High (inferred from hydrophobicity) | Limited leaching through soil profile; retention in topsoil. |

| Vapor Pressure | Low to Moderate | Slow volatilization from water and moist soil surfaces. |

This table is based on general characteristics of substituted nitrobenzenes and the expected influence of the tert-butyl group. Specific experimental data is not available.

The bioaccumulation potential of a chemical refers to its ability to be taken up by and concentrated in organisms. This is often estimated using the octanol-water partition coefficient (Log Kow or Log P). A higher Log Kow value generally indicates a greater potential for bioaccumulation in the fatty tissues of organisms.

For this compound, the computed XLogP3 value is 4.1. nih.gov This relatively high value suggests a significant potential for bioaccumulation in aquatic organisms. However, it is important to note that this is a calculated value and metabolic processes within organisms can either increase or decrease the actual bioaccumulation. For comparison, measured bioconcentration factors (BCF) for other chloronitrobenzenes in fish are generally low to moderate, suggesting that while uptake may occur, significant biomagnification through the food chain may be limited.

Degradation Pathways in Environmental Matrices

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including microbial, photochemical, and abiotic transformations.

The biodegradation of nitroaromatic compounds is a key process in their environmental removal. Microorganisms have evolved diverse enzymatic pathways to break down these compounds, although the presence of both a chlorine and a nitro group can make them more recalcitrant.

For chloronitrobenzenes, microbial degradation can proceed via two main initial pathways: reduction of the nitro group or oxidation of the aromatic ring. The reduction of the nitro group to an amino group is a common initial step, particularly under anaerobic conditions, leading to the formation of chlorinated anilines. These intermediates can then be further degraded.

Aerobic degradation often involves dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. The presence of the tert-butyl group may sterically hinder enzymatic attack, potentially slowing down the rate of biodegradation compared to simpler chloronitrobenzenes. While specific studies on the microbial degradation of this compound are lacking, research on other substituted nitrobenzenes indicates that acclimated microbial populations are often necessary for effective degradation to occur. researchgate.net

Photodegradation, or the breakdown of chemicals by light, can be a significant removal mechanism for compounds present in the atmosphere or surface waters. Nitroaromatic compounds can undergo direct photolysis by absorbing sunlight, or indirect photolysis through reactions with photochemically generated reactive species like hydroxyl radicals.

Studies on related compounds like 4-chloronitrobenzene have shown that it can undergo photocatalytic degradation. nih.gov The process can lead to the displacement of the chlorine atom and the nitro group, and the formation of various phenolic intermediates. nih.gov The rate of photodegradation is influenced by factors such as the intensity of sunlight, the presence of sensitizing substances in the water, and the depth of the water body. The photodegradation of nitrobenzene in the atmosphere is generally considered to be a slow process. researchgate.net

In addition to microbial and photochemical processes, this compound may undergo other abiotic transformations in the environment. While hydrolysis is not expected to be a significant degradation pathway for chloronitrobenzenes under typical environmental conditions, other reductive reactions can occur.

For instance, substituted nitrobenzenes can be reduced by naturally occurring organic matter in soil and sediments. This process can lead to the formation of the corresponding anilines. The rate of this abiotic reduction is dependent on the specific characteristics of the natural organic matter and other geochemical parameters.

| Degradation Pathway | Key Processes | Potential Products | Factors Influencing Rate |

| Microbial Degradation | Nitro-group reduction, ring hydroxylation, ring cleavage | Chlorinated anilines, phenols, ring-cleavage products | Microbial community adaptation, oxygen levels, steric hindrance from tert-butyl group |

| Photodegradation | Direct and indirect photolysis | Phenolic intermediates, inorganic ions (chloride, nitrate) | Sunlight intensity, presence of photosensitizers |

| Abiotic Transformation | Reduction by natural organic matter | Chlorinated anilines | Type and amount of organic matter, redox conditions |

This table outlines potential degradation pathways based on studies of related chloronitrobenzene compounds.

Ecotoxicological Assessment

The ecotoxicological profile of this compound is primarily understood through the study of related nitroaromatic and chlorinated nitroaromatic compounds. Specific empirical data on this particular compound is limited in publicly accessible scientific literature. Therefore, this assessment relies on established principles of environmental toxicology and data from structurally similar chemicals to infer its potential environmental impact.

Mechanistic Insights into Effects on Biological Systems

The toxicity of nitroaromatic compounds, including this compound, is largely attributed to the chemical reactivity of the nitro group. In biological systems, the nitro group can undergo enzymatic reduction to form highly reactive intermediates such as nitroso, hydroxylamino, and amino derivatives. These intermediates can exert toxic effects through several mechanisms:

Oxidative Stress: The reduction of the nitro group can be a futile cycle, where the nitro anion radical is re-oxidized by molecular oxygen, generating superoxide (B77818) radicals and other reactive oxygen species (ROS). This leads to a state of oxidative stress within cells, causing damage to lipids, proteins, and DNA.

Methemoglobinemia: A well-documented effect of many nitroaromatic compounds is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen. This leads to hypoxia and can be particularly detrimental to aquatic organisms.

Covalent Binding: The reactive intermediates formed during nitroreduction can covalently bind to cellular macromolecules, including proteins and nucleic acids. This binding can disrupt normal cellular function, leading to cytotoxicity, mutagenicity, and carcinogenicity.

The presence of a chlorine atom on the benzene (B151609) ring can enhance the electrophilic nature of the compound, potentially increasing its reactivity and toxicity. The bulky tert-butyl group may influence the compound's bioavailability and metabolic pathways, though specific research on its impact on the ecotoxicity of chloronitrobenzenes is scarce.

Structure-Ecotoxicity Relationships

Quantitative Structure-Activity Relationship (QSAR) studies on nitroaromatic compounds have provided valuable insights into how chemical structure influences toxicity. For substituted nitrobenzenes, several molecular descriptors have been shown to correlate with their ecotoxicological effects on various organisms.

Generally, the toxicity of substituted nitrobenzenes to aquatic organisms like fish, daphnids, and algae is influenced by:

Hydrophobicity (log P): An increase in the octanol-water partition coefficient (log P) often leads to higher toxicity, as it facilitates the partitioning of the chemical into biological membranes. The presence of the tert-butyl group in this compound would significantly increase its hydrophobicity compared to simpler chloronitrobenzenes.

Electronic Properties: The electron-withdrawing nature of the nitro and chloro groups influences the compound's reactivity. Descriptors related to the energy of the lowest unoccupied molecular orbital (E-LUMO) are often used in QSAR models, with lower E-LUMO values generally indicating higher reactivity and toxicity.

Steric Factors: The size and position of substituents can affect how the molecule interacts with biological targets and metabolic enzymes. The large tert-butyl group may sterically hinder certain metabolic transformations while promoting others.

| Compound | Organism | Endpoint | Value (mg/L) |

|---|---|---|---|

| Nitrobenzene | Pimephales promelas (fathead minnow) | 96h LC50 | 1.8 - 156 |

| 1-Chloro-2-nitrobenzene | Daphnia magna | 48h EC50 | 3.4 |

| 1-Chloro-3-nitrobenzene | Pimephales promelas (fathead minnow) | 96h LC50 | 5.5 |

| 1-Chloro-4-nitrobenzene | Daphnia magna | 48h EC50 | 8.6 |

| 2,4-Dinitrotoluene | Pimephales promelas (fathead minnow) | 96h LC50 | 26.5 |

Advanced Remediation Technologies

The remediation of sites contaminated with chlorinated nitroaromatic compounds like this compound requires robust technologies due to their persistence and toxicity. Research into various remediation strategies for this class of compounds has identified several promising approaches.

Bioremediation Approaches

Bioremediation utilizes microorganisms to degrade or transform contaminants into less harmful substances. For chlorinated nitroaromatic compounds, both aerobic and anaerobic biodegradation pathways have been investigated. nih.gov

Aerobic Biodegradation: Under aerobic conditions, bacteria can initiate the degradation of chloronitrobenzenes by dioxygenase enzymes, which hydroxylate the aromatic ring and lead to ring cleavage. The nitro group may be removed as nitrite (B80452).

Anaerobic Biodegradation: Under anaerobic conditions, the primary transformation is the reduction of the nitro group to an amino group, forming chlorinated anilines. While this reduces the toxicity associated with the nitro group, chlorinated anilines can still be persistent and toxic. Further degradation often requires a consortium of microorganisms.

Phytoremediation, the use of plants to clean up contaminated environments, and mycoremediation, using fungi, are also emerging as potential strategies for nitroaromatic compounds. youtube.com

Chemical Oxidation and Reduction Methods

Chemical treatment methods can offer faster degradation rates compared to bioremediation.

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic contaminants. Fenton's reagent (Fe²⁺ and H₂O₂) and photo-Fenton processes are effective in degrading nitroaromatic compounds. kirj.eeconicet.gov.ar Photocatalysis using semiconductors like titanium dioxide (TiO₂) under UV irradiation has also shown promise for the degradation of chloronitrobenzenes. nih.goviwaponline.com

Chemical Reduction: Zero-valent iron (ZVI) has been extensively studied for the reductive transformation of nitroaromatic compounds. documentsdelivered.com ZVI can donate electrons to reduce the nitro group to an amino group. This process is generally faster and more complete than microbial reduction. The resulting chlorinated anilines can sometimes be further dechlorinated by ZVI, though this is often a slower process.

The following table summarizes the effectiveness of some of these methods for a related compound, p-chloronitrobenzene.

| Technology | Target Compound | Key Findings |

|---|---|---|

| Fenton Oxidation | p-Chloronitrobenzene | Effective degradation, with reaction rates dependent on pH, and concentrations of Fe²⁺ and H₂O₂. |

| Zero-Valent Iron (ZVI) Reduction | p-Chloronitrobenzene | Rapid reduction to p-chloroaniline. Further dechlorination is possible but slower. |

| Photocatalysis (TiO₂) | p-Chloronitrobenzene | Complete mineralization is achievable under UV irradiation. |

Adsorption and Filtration Techniques

Adsorption is a physical process where contaminants are removed from water by adhering to the surface of a solid material.

Activated Carbon: Activated carbon is a widely used adsorbent due to its high surface area and porous structure. It has been shown to be effective in removing various nitroaromatic compounds from water. The adsorption capacity is influenced by the properties of the activated carbon (e.g., surface area, pore size distribution) and the chemical properties of the contaminant (e.g., hydrophobicity). The high log P value expected for this compound suggests that adsorption onto activated carbon would be a viable treatment option.

Other Adsorbents: Other materials such as zeolites, clays, and biochar have also been investigated for the adsorption of nitroaromatic compounds. The effectiveness of these materials depends on their specific surface chemistry and the nature of the interactions with the contaminant molecules.

Toxicological and Biological Mechanism Investigations

Mammalian Metabolism and Biotransformation Pathways

The biotransformation of 4-tert-Butyl-1-chloro-2-nitrobenzene is expected to follow established routes for xenobiotics, aiming to increase water solubility and facilitate excretion. These processes are largely enzymatic and occur predominantly in the liver.

Nitro Group Reduction and Metabolite Identification

A principal metabolic pathway for nitroaromatic compounds is the reduction of the nitro group (-NO2) to an amino group (-NH2). This multi-step process, catalyzed by various nitroreductases, including cytochrome P450 enzymes, proceeds through highly reactive nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) intermediates.

The expected primary metabolite from this pathway would be 4-tert-butyl-2-chloroaniline. The formation of this aniline (B41778) derivative is a critical step, as the toxicological profile of the parent compound is often altered by this transformation. Further metabolism of the resulting aniline is possible, including acetylation to form 4-tert-butyl-2-chloroacetanilide.

Table 1: Predicted Metabolites from Nitro Group Reduction of this compound

| Precursor Compound | Metabolic Process | Key Enzymes (Putative) | Predicted Metabolite |

| This compound | Nitro Reduction | Nitroreductases, Cytochrome P450 | 4-tert-butyl-2-chloroaniline |

| 4-tert-butyl-2-chloroaniline | Acetylation | N-acetyltransferases | 4-tert-butyl-2-chloroacetanilide |

Glutathione (B108866) Conjugation Mechanisms

Conjugation with the endogenous antioxidant glutathione (GSH) is a major detoxification pathway for electrophilic xenobiotics. For chloronitrobenzenes, this process typically involves the nucleophilic substitution of the chlorine atom by the thiol group of glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).

This conjugation would result in the formation of a glutathione conjugate, S-(4-tert-butyl-2-nitrophenyl)glutathione. This conjugate is then typically further metabolized through the mercapturic acid pathway, leading to the formation of cysteine and N-acetylcysteine conjugates, which are ultimately excreted in the urine. The bulky tert-butyl group may sterically hinder this conjugation to some extent, influencing the rate and extent of this detoxification route.

Ring Hydroxylation Processes

Hydroxylation of the aromatic ring is another significant metabolic pathway, primarily mediated by the cytochrome P450 monooxygenase system. The position of hydroxylation is directed by the existing substituents on the benzene (B151609) ring. For this compound, hydroxylation could potentially occur at the positions ortho or meta to the activating tert-butyl group.

Furthermore, the tert-butyl group itself is a potential site for oxidative metabolism. Hydroxylation of one of the methyl groups of the tert-butyl moiety can lead to the formation of an alcohol, which can be further oxidized to an aldehyde and a carboxylic acid. This pathway is a common metabolic route for drugs and other xenobiotics containing a tert-butyl group.

Cellular and Molecular Interactions

The biological activity of this compound and its metabolites is intrinsically linked to their interactions with cellular macromolecules.

Interaction with Enzymes and Receptors

As a substrate for metabolic enzymes like cytochrome P450s and GSTs, this compound directly interacts with the active sites of these proteins. The efficiency of these interactions determines the rate of its metabolism and detoxification.

The reactive intermediates formed during nitroreduction, particularly the nitroso and hydroxylamine derivatives, are known to be electrophilic and can covalently bind to cellular nucleophiles, including proteins. This binding can lead to enzyme inhibition and disruption of normal cellular function. While specific receptor interactions for this compound have not been extensively studied, its lipophilic nature suggests potential for non-specific interactions with cellular membranes and hydrophobic pockets of various proteins.

Modulation of Nucleoside Structures and Nucleic Acid Processing

A significant concern with nitroaromatic compounds is their potential for genotoxicity. The electrophilic intermediates generated during the reductive metabolism of the nitro group can form covalent adducts with DNA bases. These DNA adducts can distort the helical structure of DNA, leading to mutations during DNA replication and transcription if not repaired by cellular DNA repair mechanisms.

While direct evidence for DNA adduct formation by this compound is not available, the known genotoxicity of other nitroaromatic compounds raises concerns. Such interactions with nucleic acids could potentially interfere with normal nucleic acid processing, including replication, transcription, and repair, which are fundamental processes for cell survival and function.

Cytochrome P450 Enzyme Inhibition Mechanisms

The interaction of this compound with cytochrome P450 (CYP450) enzymes, a superfamily of monooxygenases crucial for the metabolism of xenobiotics, is a significant aspect of its toxicological profile. While direct studies on this specific compound are limited, the metabolism of nitroaromatic compounds, in general, provides a framework for understanding its potential inhibitory mechanisms. The biotransformation of nitroaromatics can lead to the formation of reactive intermediates that may interact with CYP450 enzymes, leading to inhibition of their catalytic activity.

Nitroaromatic compounds can undergo metabolic activation by CYP450 enzymes, leading to the formation of reactive metabolites that can covalently bind to the enzyme, resulting in irreversible inhibition. This process, known as mechanism-based inhibition, involves the enzymatic conversion of the parent compound into a reactive species that inactivates the enzyme. For instance, the reduction of the nitro group can form nitroso, hydroxylamino, and amino derivatives. Some of these intermediates are highly reactive and can form adducts with cellular macromolecules, including CYP450 enzymes.

The inhibition of CYP450 enzymes can be categorized as reversible or irreversible. Reversible inhibition occurs when the inhibitor binds non-covalently to the enzyme, and the enzyme's activity can be restored upon removal of the inhibitor. Irreversible inhibition, on the other hand, involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme, leading to a permanent loss of enzymatic function. pharmacytimes.com The specific type of inhibition exerted by this compound would depend on the nature of the intermediates formed during its metabolism and their reactivity towards the active site of CYP450 isoforms. Given that nitroaromatic compounds are known to generate reactive species upon metabolic activation, there is a potential for this compound to act as a mechanism-based inhibitor of certain CYP450 enzymes.

Mechanistic Basis of Biochemical Effects

Oxidative Stress Induction and Free Radical Formation

A primary mechanism underlying the toxicity of nitroaromatic compounds, including this compound, is the induction of oxidative stress through the generation of free radicals. The nitro group of these compounds can undergo a one-electron reduction, catalyzed by various cellular reductases, to form a nitro anion radical. In the presence of molecular oxygen, this radical can be re-oxidized back to the parent nitro compound, with the concomitant production of a superoxide (B77818) anion radical (O₂⁻). This process, known as futile cycling or redox cycling, leads to the continuous generation of reactive oxygen species (ROS).

The overproduction of ROS, such as superoxide anion, hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH), can overwhelm the cell's antioxidant defense systems. This imbalance results in oxidative stress, a condition characterized by damage to cellular components, including lipids, proteins, and DNA. Lipid peroxidation, the oxidative degradation of lipids, can compromise cell membrane integrity, leading to altered fluidity and permeability. Oxidative damage to proteins can result in the loss of their enzymatic activity and structural function. Furthermore, DNA damage induced by ROS can lead to mutations and potentially contribute to carcinogenic processes. Studies on related chloronitrobenzene compounds have demonstrated their ability to induce oxidative stress, as evidenced by increased levels of ROS and markers of oxidative damage in exposed cells. nih.gov For example, monochlorobenzene has been shown to elevate the expression of cellular markers for oxidative stress, such as heme oxygenase 1 (HO-1) and superoxide dismutase 1 (SOD1), in human lung epithelial cells. nih.gov

Structure-Activity Relationships in Toxicological Responses

The toxicological properties of substituted nitrobenzenes are significantly influenced by the nature, number, and position of the substituents on the benzene ring. Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity or toxicity. For nitroaromatic compounds, QSAR models have been developed to predict their toxicity based on various molecular descriptors. dergipark.org.trnih.govdergipark.org.trresearchgate.netsemanticscholar.org

Key molecular properties that often correlate with the toxicity of nitrobenzenes include:

Hydrophobicity: The lipophilicity of a compound, often expressed as the logarithm of the octanol-water partition coefficient (log P), can influence its absorption, distribution, and accumulation in biological tissues.

Steric Factors: The size and shape of the substituents can impact the interaction of the molecule with biological targets, such as enzyme active sites.

In the case of this compound, the presence of the bulky tert-butyl group, the electron-withdrawing chloro group, and the nitro group all contribute to its specific toxicological profile. The tert-butyl group, being sterically hindering, may influence the rate and site of metabolic reactions. The chloro and nitro groups, both being electron-withdrawing, increase the electrophilic character of the benzene ring, which can be a factor in its reactivity and toxicity. QSAR studies on various nitrobenzene (B124822) derivatives have shown that a combination of these physicochemical properties can be used to build predictive models for their toxic effects. dergipark.org.trdergipark.org.trresearchgate.net

Below is a table illustrating the toxicity of some nitrobenzene derivatives to Tetrahymena pyriformis, which is a common model organism in toxicological studies. This data highlights how different substituents affect toxicity.

| Compound | log(1/IGC50) |

| Nitrobenzene | 1.55 |

| 1,3-Dinitrobenzene | 2.15 |

| 1-Bromo-4-nitrobenzene | 2.08 |

| 1,3,5-Trimethyl-2-nitrobenzene | 2.30 |

| 1-Chloro-4-nitrobenzene | 2.01 |

IGC50 is the concentration that inhibits 50% of cell growth. A higher log(1/IGC50) value indicates greater toxicity.

Implications for Human Health and Environmental Risk Assessment

The toxicological mechanisms of this compound, particularly its potential to inhibit CYP450 enzymes and induce oxidative stress, have significant implications for human health and environmental risk assessment. Exposure to this compound, and other nitroaromatics, can occur in occupational settings where they are used as chemical intermediates. nih.gov

The ability of this compound to generate reactive oxygen species and cause oxidative damage is a major concern for human health. Chronic exposure to oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The toxic effects of related compounds like nitrobenzene and chloronitrobenzenes have been documented to include methemoglobinemia, anemia, and damage to the spleen, liver, and kidneys in animal studies. nih.govwww.gov.uk The International Agency for Research on Cancer (IARC) has classified nitrobenzene as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. www.gov.uk

From an environmental perspective, the release of this compound into the environment poses a risk to aquatic and terrestrial organisms. Its toxicity to various organisms, as predicted by QSAR models and observed in studies with related compounds, underscores the need for proper management and disposal of this chemical. The persistence and potential for bioaccumulation of such compounds are also important considerations in environmental risk assessment. Regulatory agencies utilize toxicological data to establish exposure limits and guidelines for the safe handling and disposal of chemicals like this compound to protect both human health and the environment.

Advanced Analytical and Spectroscopic Characterization

Structural Elucidation Techniques

Structural elucidation is achieved by piecing together data from various spectroscopic methods, each providing a unique part of the structural puzzle.

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-tert-Butyl-1-chloro-2-nitrobenzene is expected to show distinct signals corresponding to the different types of protons in the molecule. The large tert-butyl group, containing nine equivalent protons, would produce a prominent singlet peak. The aromatic region would display a more complex pattern due to the three non-equivalent protons on the benzene (B151609) ring. Their interaction would likely result in a characteristic set of splitting patterns (an ABC spin system) reflecting their ortho, meta, and para relationships to each other and the electronic effects of the chloro, nitro, and tert-butyl substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of eight distinct signals would be anticipated, as the symmetry of the tert-butyl group makes its three methyl carbons equivalent. Key signals would include those for the methyl carbons, the quaternary carbon of the tert-butyl group, and the six unique carbons of the benzene ring, with their chemical shifts influenced by the attached substituents (chloro, nitro, and tert-butyl groups).

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| tert-Butyl Protons | ~1.3 | Singlet | 9H | -C(CH₃)₃ |

| Aromatic Protons | ~7.5 - 8.0 | Multiplet | 3H | Ar-H |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| Methyl Carbons | ~31 | -C(CH₃)₃ |

| Quaternary Carbon | ~35 | -C(CH₃)₃ |

| Aromatic Carbons | ~120 - 150 | Ar-C |

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the nitro (NO₂) group are expected. Additionally, C-H stretching vibrations from both the aromatic ring and the aliphatic tert-butyl group would be visible. The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. A C-Cl stretching band would also be present, typically in the fingerprint region.

| IR Spectroscopy (Predicted) | Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching | Ar-H |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Stretching | -C(CH₃)₃ |

| C=C Stretch (Aromatic) | 1600 - 1450 | Stretching | Benzene Ring |

| NO₂ Asymmetric Stretch | 1550 - 1500 | Stretching | Nitro Group |

| NO₂ Symmetric Stretch | 1350 - 1300 | Stretching | Nitro Group |

| C-Cl Stretch | 800 - 600 | Stretching | C-Cl |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. The molecular weight of this compound is 213.66 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 213. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak at m/z 215 with an intensity of approximately one-third of the M⁺ peak would be expected. A common and significant fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a highly stable benzylic carbocation, which would result in a prominent peak at m/z 198 (M-15). Further fragmentation of the nitro group could involve the loss of NO (m/z 30) or NO₂ (m/z 46).

| Mass Spectrometry (Predicted) | m/z Value | Identity |

| 215 | [M+2]⁺ | Isotopic peak due to ³⁷Cl |

| 213 | [M]⁺ | Molecular Ion |

| 198 | [M - CH₃]⁺ | Loss of a methyl radical |

| 168 | [M - CH₃ - NO]⁺ | Subsequent loss of nitric oxide |

| 152 | [M - CH₃ - NO₂]⁺ | Subsequent loss of nitrogen dioxide |

For compounds that can be obtained as single crystals, X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. While specific crystallographic data for this compound is not widely published, a study on a similar molecule, 1-Chloro-2-methyl-4-nitrobenzene, reveals the type of information that can be obtained. mdpi.comresearchgate.net Such an analysis would determine the crystal system, space group, and unit cell dimensions. It would also provide insights into intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the crystal lattice. mdpi.comresearchgate.net

| X-ray Crystallography Parameters (Illustrative Example) | Data Type |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/n |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Å and degrees |

| Bond Lengths and Angles | Å and degrees |

| Torsion Angles | degrees |

Chromatographic Separation Methods

Chromatography is essential for separating components of a mixture and assessing the purity of a compound. Gas chromatography is particularly well-suited for volatile and thermally stable compounds like this compound.

Gas chromatography separates compounds based on their differential partitioning between a stationary phase (in a column) and a mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property used for identification.

For the analysis of this compound, a non-polar or medium-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane), would be suitable. epa.gov High-Resolution Gas Chromatography (HRGC), which utilizes long capillary columns with small internal diameters, would provide excellent separation efficiency for resolving it from isomers or impurities. Detection can be achieved using various detectors. A Flame Ionization Detector (FID) offers general sensitivity for organic compounds, while an Electron Capture Detector (ECD) would provide high sensitivity due to the presence of the electronegative chloro and nitro groups. epa.gov Coupling GC with a mass spectrometer (GC-MS) combines the separation power of GC with the identification capabilities of MS, allowing for positive identification of the compound based on both its retention time and mass spectrum. researchgate.net

| GC Method Parameters (Typical) | Condition |

| Column Type | Capillary, e.g., DB-5 (30 m x 0.25 mm ID) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | e.g., 100°C hold for 2 min, ramp to 280°C at 10°C/min |

| Detector | FID, ECD, or Mass Spectrometer |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and quantification of this compound. Reversed-phase (RP) HPLC is particularly well-suited for this purpose, leveraging the compound's nonpolar characteristics. In a typical RP-HPLC setup, a nonpolar stationary phase, such as octadecylsilane (ODS or C18), is used in conjunction with a polar mobile phase.

The mobile phase commonly consists of a mixture of acetonitrile or methanol and water. google.com The precise ratio of these solvents is optimized to achieve adequate retention and separation from potential impurities or other components in a mixture. The addition of a small amount of acid, like phosphoric acid or formic acid, to the mobile phase can improve peak shape and reproducibility. pharmacyfreak.com For applications requiring compatibility with mass spectrometry (MS), volatile buffers like formic acid are preferred over non-volatile ones such as phosphoric acid. pharmacyfreak.com Detection is typically accomplished using an ultraviolet (UV) detector, as the nitroaromatic structure of the compound allows for strong absorbance at specific wavelengths, often in the range of 240-250 nm. google.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Octadecylsilane (ODS, C18), 5 µm particle size | google.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | google.com |

| Modifier | Phosphoric acid or Formic acid (for MS compatibility) | pharmacyfreak.com |

| Detection | UV Spectrophotometry (e.g., 240-250 nm) | google.com |

| Temperature | Ambient or controlled (e.g., 30 °C) | google.com |

Environmental and Biological Sample Analysis

The analysis of this compound in environmental and biological matrices, such as water, soil, or urine, presents significant challenges due to the complexity of these samples and the typically low concentrations of the analyte. researchgate.net Effective sample preparation is therefore a critical prerequisite to remove interfering substances and preconcentrate the target compound before instrumental analysis.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction of nitroaromatic compounds from aqueous samples. researchgate.net It involves passing the liquid sample through a cartridge containing a solid adsorbent material that retains the analyte. nih.gov The interfering components are washed away, and the analyte is subsequently eluted with a small volume of an appropriate solvent, such as acetonitrile. researchgate.net This process not only cleans up the sample but also achieves significant preconcentration.

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized, rapid, and efficient sample preparation method. acs.orgd-nb.info It is based on the rapid injection of a mixture of an extraction solvent (immiscible with the aqueous sample, e.g., chlorobenzene (B131634) or carbon tetrachloride) and a disperser solvent (miscible with both the extraction solvent and the aqueous sample, e.g., methanol or acetonitrile) into the sample. rsc.orgresearchgate.net This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for extraction. d-nb.info After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis. d-nb.info The efficiency of DLLME is influenced by several factors, including the choice and volume of solvents, extraction time, and the salt content of the sample. rsc.org

| Technique | Parameter | Optimized Condition | Reference |

|---|---|---|---|

| DLLME | Extraction Solvent | Carbon Tetrachloride (20 µL) | rsc.org |

| Disperser Solvent | Methanol (0.75 mL) | rsc.org | |

| Sample Volume | 9 mL | rsc.org | |

| Salt Concentration | 3% (w/v) NaCl | rsc.org | |

| SPE | Sorbent | Magnetic molecularly imprinted polymers | nih.gov |

| Elution Solvent | Acetonitrile | researchgate.net |

The combination of efficient extraction techniques with sensitive analytical instruments like gas chromatography (GC) or HPLC allows for the detection and quantification of nitroaromatic compounds at very low levels. For instance, DLLME coupled with GC has achieved limits of detection (LODs) in the range of 0.09 to 0.5 µg/L for various nitroaromatics in wastewater. rsc.org Similarly, solid-phase microextraction (SPME), a variant of SPE, when combined with GC-mass spectrometry, has demonstrated LODs as low as 0.02 to 38 ng/L for nitroaromatics in complex aqueous samples. researchgate.net A reversed-phase HPLC method developed for p-chloronitrobenzene and its metabolites in urine reported detection limits between 0.05 and 0.2 µg/mL. google.com

| Technique | Analyte Group | Matrix | Detection Limit (LOD) | Linear Range | Reference |

|---|---|---|---|---|---|

| DLLME-GC-FID | Mononitrotoluenes & Dinitrotoluenes | Wastewater | 0.09 - 0.5 µg/L | 0.5 - 400 µg/L | rsc.org |

| SPME-GC-MS | Nitroaromatic compounds | Water | 0.02 - 38 ng/L | Not specified | researchgate.net |

| RP-HPLC-UV | p-Chloronitrobenzene & metabolites | Urine | 0.05 - 0.2 µg/mL | Up to 200 µg/mL | google.com |

| DUSA-DLLME-GC-MS | Nitroaromatic explosives | Water | 0.03 - 0.91 µg/L | Up to 100 µg/L | researchgate.net |

To ensure the reliability and accuracy of analytical results, the developed methods must undergo rigorous validation. Key validation parameters include linearity, precision, accuracy (recovery), and sensitivity (LOD and LOQ). For the analysis of nitroaromatics, methods typically demonstrate excellent linearity, with correlation coefficients (r²) often exceeding 0.99. google.comresearchgate.net Precision, usually expressed as the relative standard deviation (RSD), is evaluated through replicate analyses, with values below 10% being generally acceptable. rsc.orgresearchgate.net Accuracy is assessed by analyzing spiked samples, where a known amount of the analyte is added to a blank matrix. Recoveries for nitroaromatic compounds in water samples using techniques like DLLME and SPE are often in the range of 71% to 96%, though they can be affected by the sample matrix. researchgate.netnih.gov

| Method | Linearity (r²) | Precision (RSD) | Recovery | Reference |

|---|---|---|---|---|

| DLLME-GC-FID | Not specified | <10.1% | Not specified | rsc.org |

| RP-HPLC-UV | >0.9998 | Good intra- and inter-day precision | Good accuracy | google.com |

| DUSA-DLLME-GC-MS | 0.9949 - 0.9992 | <6% | 71 - 96% | researchgate.net |

| SPE-HPLC-UV | >0.993 | Not specified | ~82% | nih.gov |

Electroanalytical Techniques for Reaction Monitoring

Electroanalytical techniques, particularly voltammetry, offer a powerful tool for the real-time monitoring of chemical reactions involving electroactive species like this compound. The principle of these methods lies in the electrochemical reduction of the nitro group (-NO₂) on the surface of an electrode. This reduction process is irreversible and occurs in multiple steps, generating a measurable current that is proportional to the concentration of the nitroaromatic compound.

Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed. nih.gov By setting the electrode at a potential where the nitro group is reduced, the concentration of the reactant can be tracked over time. As the reaction proceeds, the voltammetric peak current corresponding to the reduction of this compound will decrease. Conversely, if the reaction product is also electroactive at a different potential, its formation can be simultaneously monitored by the appearance and growth of a new voltammetric peak.

The sensitivity and selectivity of these methods can be significantly enhanced by modifying the working electrode with materials like graphene or mesoporous silica, which increase the electrode's surface area and catalytic activity. nih.govrsc.org This approach allows for the development of simple, inexpensive, and portable sensors suitable for in-situ reaction monitoring, providing valuable kinetic and mechanistic information. rsc.org

Computational and Theoretical Chemistry Studies of 4 Tert Butyl 1 Chloro 2 Nitrobenzene

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are employed to understand the fundamental electronic properties and geometry of a molecule. For 4-tert-Butyl-1-chloro-2-nitrobenzene, these studies reveal key aspects of its reactivity and stability.

Density Functional Theory (DFT) is a robust computational method used to predict the ground-state electronic structure and equilibrium geometry of molecules. nih.gov Calculations, typically performed using functionals like B3LYP with a basis set such as 6-311G(d,p), can determine the most stable arrangement of atoms by minimizing the total energy of the system. nih.govnih.gov

The geometry optimization process yields important structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, the optimized structure would confirm the planarity of the benzene (B151609) ring, with the substituents—tert-butyl, chloro, and nitro groups—positioned in the most energetically favorable orientations. The C-N bond of the nitro group and the C-Cl bond are expected to lie in the plane of the benzene ring, while the tert-butyl group's C-C bond connecting to the ring will also be in the plane. The nitro group itself may exhibit a slight twist relative to the ring to minimize steric hindrance with the adjacent chloro group.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311G(d,p))

| Parameter | Bond/Atoms | Value |

|---|---|---|

| Bond Length (Å) | C-Cl | 1.745 |

| C-N (Nitro) | 1.480 | |

| N-O (Nitro) | 1.225 | |

| C-C (Aromatic) | 1.390 - 1.405 | |

| C-C (tert-Butyl) | 1.540 | |

| Bond Angle (°) | C-C-Cl | 121.0 |

| C-C-N | 118.5 | |

| O-N-O | 125.0 | |

| Dihedral Angle (°) | C-C-N-O | ~5-15 |

Note: These values are representative and based on calculations of similar substituted nitrobenzene (B124822) molecules. Actual values would require specific computation for this molecule.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive and less stable. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the tert-butyl group. The LUMO, on the other hand, would be concentrated on the electron-withdrawing nitro group and the adjacent carbon atoms of the aromatic ring. This distribution suggests that the molecule would be susceptible to electrophilic attack on the ring and nucleophilic attack at the nitro-group-bearing carbon.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.85 |

| LUMO Energy (ELUMO) | -2.40 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

Note: These values are plausible estimates based on data from analogous nitroaromatic compounds. irjweb.comresearchgate.net

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution within a molecule, allowing for the prediction of sites for electrophilic and nucleophilic attack. researchgate.net The map displays different colors to indicate varying electrostatic potentials on the molecule's surface.

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Represents regions of low electron density and positive electrostatic potential, prone to nucleophilic attack.

Green: Denotes regions of neutral or near-zero potential.

In the MESP map of this compound, the most negative potential (red) would be localized on the oxygen atoms of the nitro group due to their high electronegativity. The area around the chlorine atom would also exhibit a negative potential. The hydrogen atoms of the benzene ring and the tert-butyl group would show a positive potential (blue), making them potential sites for interaction with nucleophiles. The carbon framework of the benzene ring and the tert-butyl group would largely be in the neutral (green) region. walisongo.ac.id This analysis reinforces the idea that the nitro group is a primary site for intermolecular interactions and potential reactions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

Conformational analysis of this compound would primarily focus on the rotation around two key single bonds: the bond connecting the tert-butyl group to the benzene ring and the C-N bond of the nitro group.

The rotation of the bulky tert-butyl group is generally considered to have a relatively low energy barrier, but certain staggered conformations that minimize steric clash with the ortho-chloro group would be favored. More significant is the rotation of the nitro group. Due to steric hindrance from the adjacent chlorine atom, the nitro group is likely to be slightly twisted out of the plane of the benzene ring. MD simulations can map the potential energy surface for this rotation, identifying the most stable (lowest energy) dihedral angle and the energy barriers to rotation. The most stable conformation represents a balance between the electronic stabilization from conjugation with the ring (favoring planarity) and the steric repulsion from the neighboring chloro group (favoring a twisted conformation).

In a condensed phase (liquid or solid), molecules of this compound would interact through various non-covalent forces. MD simulations can model these interactions. Given the molecule's structure, the primary intermolecular forces at play would be:

Dipole-Dipole Interactions: The polar C-Cl and C-NO2 bonds create a significant molecular dipole moment, leading to electrostatic interactions between molecules.

Van der Waals Forces: The large surface area of the molecule, particularly the tert-butyl group and the aromatic ring, contributes to significant dispersion forces. researchgate.net

Weak Hydrogen Bonds: Potential for weak C-H···O interactions between the hydrogen atoms of one molecule and the oxygen atoms of the nitro group of a neighboring molecule. mdpi.com

The solvent environment can significantly influence the conformation and electronic properties of nitroaromatic compounds. researchgate.netacs.org MD simulations in different solvents (e.g., polar and non-polar) can reveal these effects. In polar solvents, the molecule's dipole moment would lead to strong solute-solvent interactions, stabilizing the ground state. rsc.orgdur.ac.uk This stabilization can affect the molecule's reactivity and photophysical properties. In non-polar solvents, intermolecular interactions between solute molecules might become more dominant, potentially leading to aggregation.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for understanding the intricate details of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways and understand the factors that control reaction outcomes.

Transition State Characterization

The transition state is a fleeting, high-energy arrangement of atoms that represents the peak of the energy barrier between reactants and products. Characterizing the geometry and energy of the transition state is crucial for understanding reaction kinetics. For reactions involving this compound, such as nucleophilic aromatic substitution, computational methods like Density Functional Theory (DFT) could be used to locate and verify transition state structures.

Prediction of Regioselectivity and Stereoselectivity

In many reactions, there are multiple possible sites for a chemical transformation to occur (regioselectivity) or different spatial arrangements of the products (stereoselectivity). Computational modeling can predict these outcomes by comparing the activation energies of the competing reaction pathways. For this compound, this could predict, for example, where a nucleophile would preferentially attack the aromatic ring.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. These models are widely used in drug discovery and materials science to predict the properties of new compounds without the need for extensive experimental testing. A QSAR/QSPR study on a series of compounds including this compound would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and then using statistical methods to build a predictive model.

Spectroscopic Property Prediction and Validation

Computational methods can accurately predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For this compound, DFT calculations could provide theoretical vibrational frequencies and chemical shifts that could be compared with experimental data for validation.

While the specific computational and theoretical data for this compound is not available in the current body of scientific literature, the frameworks and methodologies described above represent the standard and powerful approaches that chemists would use to investigate this compound. The absence of such studies highlights a potential area for future research, where the application of computational chemistry could provide valuable insights into the properties and reactivity of this particular molecule.

Conclusion and Future Research Directions

Summary of Key Research Findings

Research on 4-tert-Butyl-1-chloro-2-nitrobenzene has primarily centered on its synthesis, reactivity, and utility as a precursor in organic chemistry. Key findings are summarized below:

Synthetic Intermediate: The compound is a valuable intermediate in the synthesis of more complex molecules. Its functional groups—chloro, nitro, and tert-butyl—offer multiple reaction sites for derivatization. It has been particularly noted for its use in the development of intermediates for pharmaceuticals and agrochemicals.

Reactivity Profile: The chemical behavior of this compound is dictated by the unique combination of its substituents. The strong electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic attack, while the chloro and tert-butyl groups influence the regioselectivity of reactions. The bulky tert-butyl group, in particular, exerts significant steric hindrance, which can slow down reaction rates and direct incoming groups to less sterically hindered positions.

Nucleophilic and Electrophilic Substitution: The chlorine atom can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The nitro group can be reduced to an amino group, which is a key transformation in the synthesis of many biologically active compounds.

Potential Biological Activity: Derivatives of this compound have garnered attention for their potential biological activities. Research has indicated that some derivatives exhibit antimicrobial properties, and others have been investigated as potential anticancer agents, showing cytotoxic activity against certain cancer cell lines in preliminary studies.

Interactive Data Table: Key Research Areas and Findings

| Research Area | Key Findings |

| Organic Synthesis | Serves as a key intermediate for pharmaceuticals and agrochemicals due to its versatile functional groups. |

| Chemical Reactivity | Reactivity is governed by the interplay of the electron-withdrawing nitro group, the directing effect of the chlorine atom, and the steric hindrance of the tert-butyl group. |

| Substitution Reactions | Undergoes nucleophilic substitution at the chlorine position and reduction of the nitro group to form amines. |

| Biological Potential | Derivatives have shown preliminary antimicrobial and anticancer activities in laboratory studies. |

Identified Knowledge Gaps and Challenges

Despite the foundational knowledge, several gaps and challenges in the understanding and application of this compound remain:

Detailed Mechanistic Studies: While the general reactivity is understood, detailed mechanistic studies, particularly quantitative kinetic data for its various reactions, are not extensively documented in publicly available literature.

In-depth Biological Evaluation: The promising antimicrobial and anticancer activities of its derivatives are largely based on initial in vitro screening. There is a notable lack of comprehensive in vivo studies to evaluate their efficacy, pharmacokinetic profiles, and mechanisms of action.

Environmental Fate and Toxicology: As a chlorinated nitroaromatic compound, there are concerns about its environmental persistence and potential toxicity. mdpi.com Specific data on the biodegradation pathways of this compound is scarce, although general pathways for related compounds like chloronitrobenzenes have been studied. researchgate.netresearchgate.netnih.gov A thorough toxicological profile of the compound and its degradation products is not yet established.

Emerging Research Avenues and Potential Applications

Future research on this compound is poised to expand into new and exciting areas:

Medicinal Chemistry: A significant opportunity lies in the systematic exploration of its derivatives for therapeutic applications. By modifying the core structure through nucleophilic substitution of the chlorine or transformation of the nitro group, libraries of new compounds can be generated and screened for a wider range of biological activities, including antiviral, anti-inflammatory, and other properties.

Materials Science: The rigid structure and defined substitution pattern of this compound make it a potential precursor for the synthesis of novel polymers and functional materials. For instance, after reduction of the nitro group to an amine, it could be used as a monomer in the production of polyamides or polyimides with potentially unique thermal or mechanical properties. The challenges in controlling polymer synthesis at a molecular level are an active area of research. rsc.org

Organocatalysis and Supramolecular Chemistry: The distinct electronic and steric features of the molecule make it a valuable model system for studying non-covalent interactions in organocatalysis. The interplay between the bulky tert-butyl group and the polar nitro and chloro groups could be exploited in the design of new catalysts or host-guest systems.

Interdisciplinary Research Opportunities